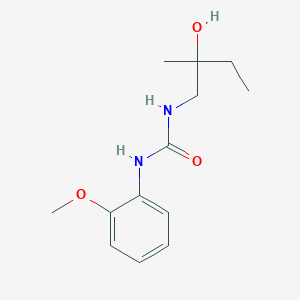
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide is a synthetic organic compound with the molecular formula C12H14BrFN2O2. It is characterized by the presence of bromine, fluorine, and a benzamide group, making it a compound of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Amidation and Esterification: Formation of amides and esters through reactions with acids and alcohols
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly involve reducing agents such as lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
2-Bromo-N-ethyl-5-fluorobenzamide: Contains an ethyl group instead of a propyl group.
2-Bromo-5-fluorobenzamide: Lacks the propylaminoethyl group.
Uniqueness
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide is unique due to its specific combination of bromine, fluorine, and the propylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H14BrFN2O2 |
|---|---|
Peso molecular |
317.15 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-N-[2-oxo-2-(propylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H14BrFN2O2/c1-2-5-15-11(17)7-16-12(18)9-6-8(14)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
QZGIAJUKTPYOFM-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CNC(=O)C1=C(C=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)


![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)


![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(1-oxidopiperidin-1-ium-1-yl)piperidine-1-carboxylate](/img/structure/B14915654.png)

![[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14915665.png)
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)


![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
